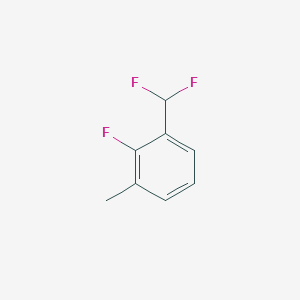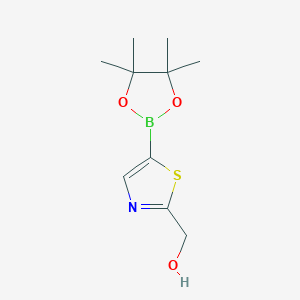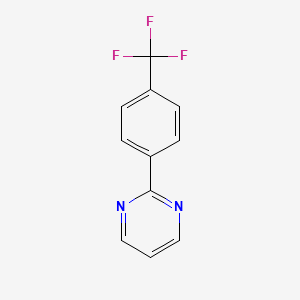
2-(4-(Trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Trifluoromethyl)phenyl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a trifluoromethyl group at the 4-position of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(4-(Trifluoromethyl)phenyl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)pyridine: Used in similar applications but differs in the position of the fluorine atom.
4-(Trifluoromethyl)phenyl)-2-pyrimidinamine: Another compound with similar applications but different functional groups.
Uniqueness: 2-(4-(Trifluoromethyl)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H7F3N2 |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
2-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)9-4-2-8(3-5-9)10-15-6-1-7-16-10/h1-7H |
InChI-Schlüssel |
RWDBWNUDGQKLSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


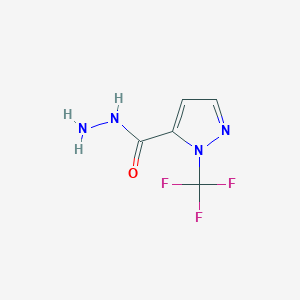
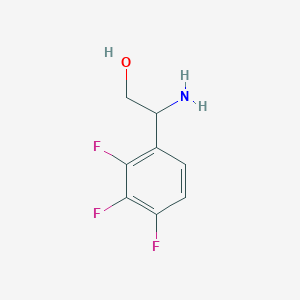
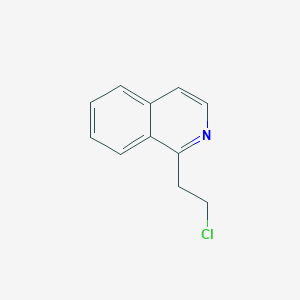
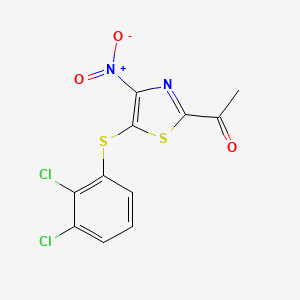
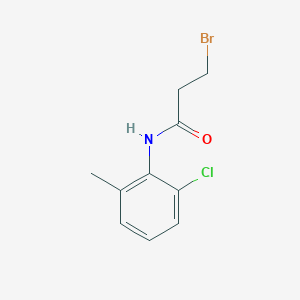

![(3aR,4aS,8aS,9aS)-8a-Methyl-3,5-dimethylenedecahydronaphtho[2,3-b]furan-2(3H)-one](/img/structure/B12968611.png)
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)



